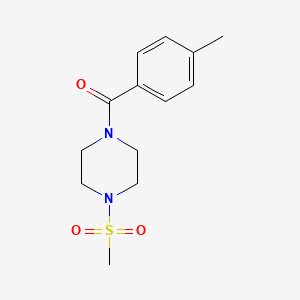![molecular formula C19H16F2N2O5S2 B4746194 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4746194.png)
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
Descripción general
Descripción
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as DFN-15, is a small molecule inhibitor that has shown great potential in the field of cancer research. It belongs to the class of sulfonamide-based inhibitors and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide inhibits the activity of an enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. CAIX plays a crucial role in regulating the pH of cancer cells and promoting their survival. By inhibiting CAIX, 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been found to have minimal toxicity in normal cells, making it a potentially safe and effective therapy for cancer. It has also been shown to inhibit the formation of new blood vessels in tumors, a process known as angiogenesis, which is crucial for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its anti-cancer properties, making it a well-established tool for cancer research. However, one limitation of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is its specificity for CAIX, which may limit its effectiveness in certain types of cancer.
Direcciones Futuras
There are several future directions for the study of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CAIX. Another direction is the investigation of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanism of action of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide and its effects on tumor microenvironments. Overall, the study of 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has the potential to lead to new and effective therapies for cancer.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been found to sensitize cancer cells to radiation therapy, making it a potential adjunct therapy for cancer treatment.
Propiedades
IUPAC Name |
3,4-difluoro-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O5S2/c1-28-19-5-3-2-4-18(19)23-29(24,25)14-8-6-13(7-9-14)22-30(26,27)15-10-11-16(20)17(21)12-15/h2-12,22-23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIAAPGKRJHUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746111.png)
![3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4746113.png)


![ethyl 2-{[2-cyano-3-(2-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746149.png)
![N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B4746151.png)

![N-(5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4746170.png)
![N~2~-(4-fluorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4746173.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4746186.png)
![3-{5-[(diphenylacetyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4746200.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4746210.png)
![ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B4746214.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746216.png)